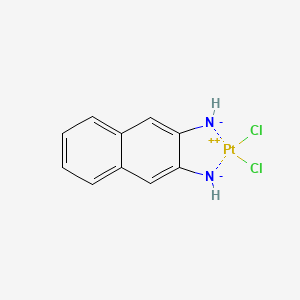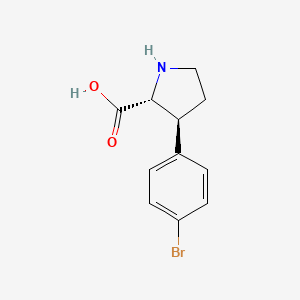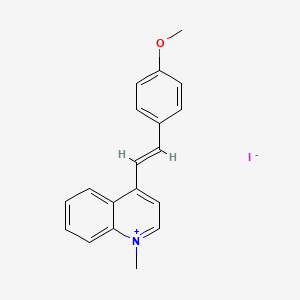
Dichloro(2,3-naphthalenediamine-N,N')platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(2,3-naphthalenediamine-N,N’)platinum, with the chemical formula
C10H10Cl2N2Pt
, is a coordination complex containing platinum. It is commonly used in various scientific and industrial applications due to its unique properties.准备方法
Synthetic Routes::
Direct Synthesis: Dichloro(2,3-naphthalenediamine-N,N’)platinum can be synthesized by reacting 2,3-naphthalenediamine with platinum(II) chloride in an appropriate solvent.
Reduction of Platinum(IV) Precursor: Another method involves reducing a platinum(IV) precursor complex, such as tetrachloroplatinate(IV), with 2,3-naphthalenediamine.
- Solvents: Common solvents include dichloromethane, chloroform, or acetonitrile.
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: No additional catalysts are usually required.
Industrial Production:: Industrial-scale production involves optimizing reaction conditions for yield, purity, and safety.
化学反应分析
Dichloro(2,3-naphthalenediamine-N,N’)platinum undergoes several important reactions:
Oxidation: It can be oxidized to form platinum(IV) complexes.
Substitution: Ligand substitution reactions occur, where other ligands replace the chloride ions.
Reduction: Reduction of the platinum center can yield different oxidation states.
Common reagents include Lewis acids, bases, and reducing agents. Major products include various platinum complexes with modified ligands.
科学研究应用
Dichloro(2,3-naphthalenediamine-N,N’)platinum finds applications in:
Chemistry: As a catalyst in organic transformations.
Biology: Investigating interactions with biomolecules.
Medicine: In platinum-based anticancer drugs (similar to cisplatin).
Industry: Used in catalysis and materials science.
作用机制
The compound’s anticancer activity is attributed to its ability to bind to DNA, leading to DNA cross-linking and inhibition of cell division. It interferes with cellular processes, ultimately causing apoptosis (programmed cell death).
相似化合物的比较
Dichloro(2,3-naphthalenediamine-N,N’)platinum is distinct due to its naphthalene-based ligand. Similar compounds include cisplatin (with chloride ligands) and other platinum-based drugs.
属性
CAS 编号 |
61583-29-7 |
|---|---|
分子式 |
C10H8Cl2N2Pt |
分子量 |
422.2 g/mol |
IUPAC 名称 |
(3-azanidylnaphthalen-2-yl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;;;/h1-6,11-12H;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
BCQIKBLKXVJLSB-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)[NH-])[NH-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)
![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)

![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)

![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)

![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)

